molecular formula C15H13BrN2O3 B5750706 N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide

N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B5750706
M. Wt: 349.18 g/mol
InChI Key: QVCRIJUEKYLNNQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide typically involves the bromination of 4,5-dimethylphenyl compounds followed by nitration and subsequent amidation reactions. One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-7-13(16)14(8-10(9)2)17-15(19)11-3-5-12(6-4-11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRIJUEKYLNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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